3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Description
3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Studies have explored the synthesis and alkylation of quinazoline derivatives, highlighting their complex chemical behavior and potential for generating a variety of structurally diverse molecules. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized, demonstrating the flexibility of quinazoline chemistry in creating compounds with potential biological activities (Gromachevskaya et al., 2017).
- A synthesis approach involving Pummerer-type cyclization to create phenyltetrahydroisoquinoline and benzazepine derivatives indicates the utility of sulfanyl groups in facilitating cyclization reactions, leading to compounds with complex heterocyclic structures (Saitoh et al., 2001).
Potential Biological Activities
- Research into the antibacterial activity of quinazoline derivatives, including those with methoxyphenyl and sulfanyl groups, has shown promising results. Synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its thioxo variant demonstrated significant activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Osarumwense, 2022).
Chemical Interactions and Reactions
- The electrochemical oxidation of aromatic ethers, including those related to quinazoline structures, has been studied, providing insights into the reaction mechanisms and potential synthetic pathways for creating novel compounds with enhanced chemical or biological properties (Carmody et al., 1980).
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-7-11(9-15(14)22-2)10-19-16(20)12-5-3-4-6-13(12)18-17(19)23/h3-9H,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZWQQCHITBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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